



# Application Notes and Protocols: WIZ Degrader in HUDEP-2 Cells

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Compound of Interest		
Compound Name:	WIZ degrader 8	
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### Introduction

Sickle cell disease (SCD) and  $\beta$ -thalassemia are severe genetic disorders caused by mutations in the adult  $\beta$ -globin gene. A promising therapeutic strategy for these  $\beta$ -hemoglobinopathies is the reactivation of fetal hemoglobin (HbF,  $\alpha 2\gamma 2$ ) expression, which can ameliorate the clinical symptoms.[1] The transcription factor WIZ (Widely Interspaced Zinc Finger) has been identified as a novel repressor of fetal hemoglobin.[2][3] The development of small-molecule molecular glue degraders that target WIZ for proteasomal degradation presents a viable therapeutic approach for inducing HbF.[2][4][5]

These application notes describe the use of a WIZ degrader in the HUDEP-2 (Human Umbilical Cord Blood-Derived Erythroid Progenitor-2) cell line. HUDEP-2 cells are an immortalized human erythroid progenitor cell line that closely resembles adult erythroid cells, expresses predominantly adult  $\beta$ -globin, and can be differentiated in vitro, making them a highly relevant model system for studying erythropoiesis and evaluating HbF inducers.[6][7][8][9]

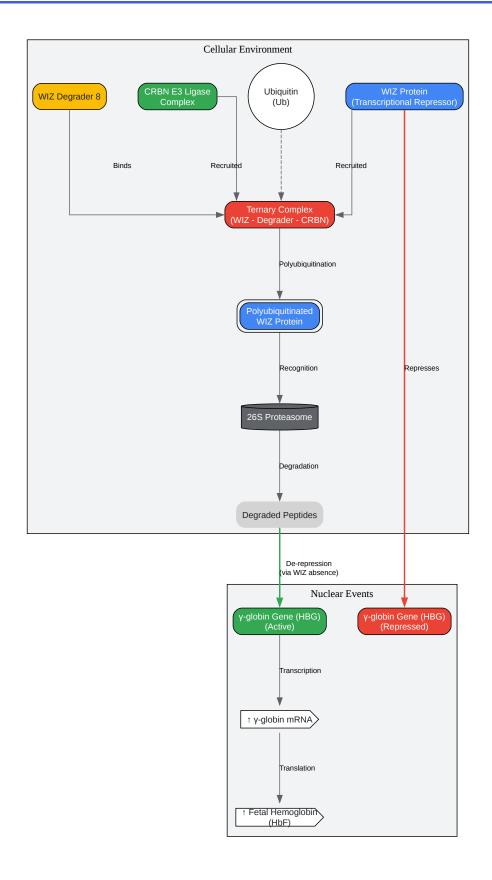
The protocols outlined below are based on the characterization of well-documented WIZ degraders, such as dWIZ-1 and dWIZ-2, and provide a comprehensive guide for assessing the activity of similar compounds in the HUDEP-2 cell line.[3][4] The described experiments will enable researchers to evaluate WIZ protein degradation, subsequent induction of  $\gamma$ -globin, and the overall effect on cell health.



### **Mechanism of Action**

WIZ degraders are bifunctional molecules, often referred to as molecular glues, that function by hijacking the cell's native ubiquitin-proteasome system to induce the degradation of the WIZ transcription factor.[10][11] The degrader molecule facilitates a neomorphic interaction, forming a ternary complex between the WIZ protein and an E3 ubiquitin ligase, typically Cereblon (CRBN).[4][5] This induced proximity leads to the polyubiquitination of WIZ, marking it for recognition and degradation by the 26S proteasome.[12][13] The degradation of the WIZ repressor protein leads to the de-repression of the γ-globin gene (HBG), resulting in increased production of fetal hemoglobin.[2][3]





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Caption: Mechanism of action for a WIZ molecular glue degrader.



## **Quantitative Data Summary**

The following tables summarize the expected quantitative results from treating HUDEP-2 cells with a WIZ degrader. Data is hypothetical but representative of potent WIZ degraders.

Table 1: WIZ Protein Degradation and Cell Viability

WIZ Degrader 8 Conc. (nM)	WIZ Protein Level (% of Vehicle)	Cell Viability (% of Vehicle)
0 (Vehicle)	100	100
1	85	99
10	45	98
100	15	96

| 1000 | <10 | 92 |

Table 2: Globin Gene Expression and Fetal Hemoglobin Induction

WIZ Degrader 8 Conc. (nM)	y-globin mRNA Fold Change	β-globin mRNA Fold Change	% HbF+ Cells (F- cells)
0 (Vehicle)	1.0	1.0	5
1	2.5	1.1	15
10	6.0	0.9	40
100	12.5	0.8	75

| 1000 | 13.0 | 0.8 | 80 |

## **Experimental Protocols**

## **Protocol 1: HUDEP-2 Cell Culture and Differentiation**

### Methodological & Application





HUDEP-2 cells require a two-phase culture system: an expansion phase to maintain the progenitor state and a differentiation phase to induce erythroid maturation.[6][14][15]

### Materials:

- Expansion Medium: StemSpan™ SFEM II (STEMCELL Technologies) supplemented with 1
  μM dexamethasone, 1 μg/mL doxycycline, 50 ng/mL human stem cell factor (SCF), and 3
  units/mL erythropoietin (EPO).[9]
- Differentiation Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 5% human AB serum, 3 U/mL EPO, 330 μg/mL holo-transferrin, 10 μg/mL recombinant human insulin, and 2 U/mL heparin.[14]
- Phosphate-buffered saline (PBS)
- Humidified incubator at 37°C with 5% CO<sub>2</sub>

### Procedure:

- Expansion Phase:
  - Culture HUDEP-2 cells in Expansion Medium.
  - Maintain cell density between 0.3 x 10<sup>6</sup> and 1.5 x 10<sup>6</sup> cells/mL.[16]
  - Refresh the medium every 2-3 days by centrifuging cells and resuspending in fresh medium.
- Differentiation Phase:
  - To induce differentiation, harvest cells from the expansion phase.
  - Wash cells once with PBS.
  - Resuspend cells at a density of 0.5 x 10<sup>6</sup> cells/mL in Differentiation Medium.
  - Culture for 5-7 days to achieve terminal differentiation. Treatment with the WIZ degrader is typically performed during this phase.



# Protocol 2: Treatment of HUDEP-2 Cells with WIZ Degrader

#### Materials:

- Differentiated HUDEP-2 cells
- WIZ Degrader 8 stock solution (e.g., 10 mM in DMSO)
- Differentiation Medium
- Multi-well plates (6-well for Western Blot/gRT-PCR, 96-well for viability)

### Procedure:

- Seed differentiating HUDEP-2 cells into multi-well plates at the desired density.
- Prepare serial dilutions of the WIZ Degrader 8 stock solution in Differentiation Medium to achieve the final desired concentrations (e.g., 1 nM to 1000 nM).
- Prepare a vehicle control using the same final concentration of DMSO as the highest degrader concentration (typically ≤0.1%).[17]
- Add the medium containing the WIZ degrader or vehicle to the cells.
- Incubate for the desired treatment period (e.g., 48-96 hours). The optimal incubation time should be determined empirically.[13]
- After incubation, harvest cells for downstream analysis (Western Blot, qRT-PCR, Flow Cytometry) or proceed with the viability assay.

# Protocol 3: Western Blotting for WIZ and GATA1 Protein Levels

This protocol verifies the degradation of the target protein (WIZ) and assesses levels of key erythroid transcription factors like GATA1.[18][19][20]

#### Materials:



- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- · PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
- Primary antibodies: anti-WIZ, anti-GATA1[21], anti-β-actin or anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

### Procedure:

- Harvest treated cells, wash with ice-cold PBS, and lyse with RIPA buffer.
- Determine protein concentration using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane. [21]
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-WIZ, anti-GATA1) overnight at 4°C.[21]
- Wash the membrane with TBS-T and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and detect protein bands using an ECL substrate and an imaging system.



Quantify band intensity using image analysis software and normalize to the loading control.

# Protocol 4: Quantitative RT-PCR (qRT-PCR) for Globin Gene Expression

This protocol measures changes in the mRNA levels of y-globin (HBG) and  $\beta$ -globin (HBB).[15] [22]

### Materials:

- RNA extraction kit (e.g., RNeasy Kit)
- cDNA synthesis kit
- SYBR Green or TaqMan qPCR Master Mix
- Primers for HBG, HBB, and a reference gene (e.g., GAPDH, ACTB, or PSMD1)[16][23]
- qPCR instrument

### Procedure:

- Harvest treated cells and extract total RNA according to the manufacturer's protocol.[15]
- Synthesize cDNA from 500 ng to 1 μg of total RNA.
- Set up qPCR reactions in triplicate for each gene (HBG, HBB, reference gene) for each sample.
- Run the qPCR plate on a real-time PCR system.
- Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.[24]

## Protocol 5: Flow Cytometry for Fetal Hemoglobin (HbF) Analysis

This method quantifies the percentage of cells expressing fetal hemoglobin (% F-cells).[15]



### Materials:

- PBS with 0.1% BSA (PBS-B)
- Fixation buffer (e.g., 0.05% glutaraldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100)
- APC-conjugated anti-HbF antibody
- Flow cytometer

### Procedure:

- Harvest approximately 50,000 treated cells per sample.
- Wash cells with PBS-B.
- Fix the cells with 0.05% glutaraldehyde for 10 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 for 8-10 minutes.
- Wash twice with PBS-B.
- Incubate cells with the anti-HbF APC antibody for 20-30 minutes at room temperature, protected from light.
- Wash cells and resuspend in PBS-B.
- Analyze the samples on a flow cytometer to determine the percentage of HbF-positive cells.

## **Protocol 6: Cell Viability Assay**

A cell viability assay is crucial to assess the cytotoxicity of the degrader compound.[25]

### Materials:

96-well opaque plates



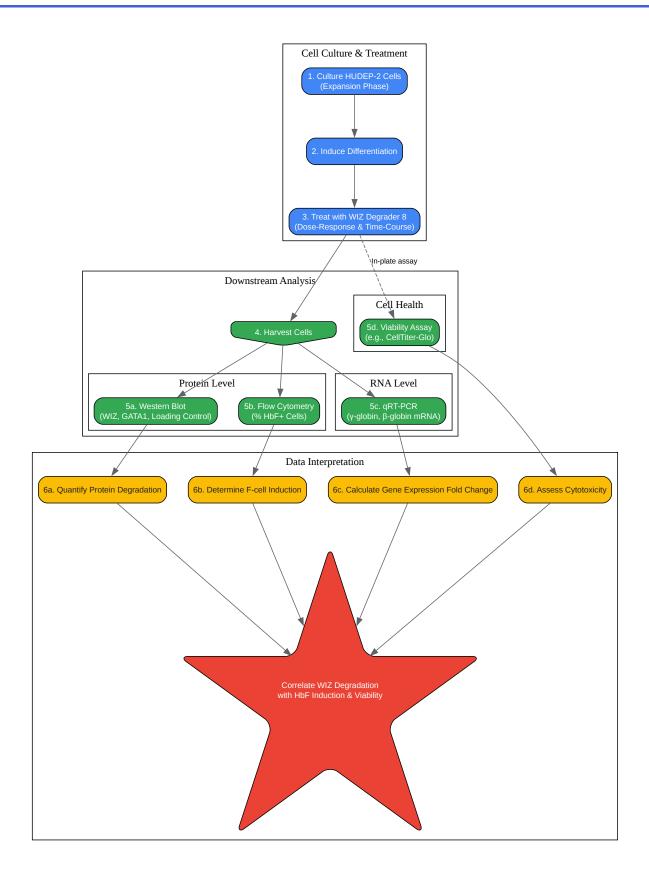
- CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay
- Luminometer plate reader

### Procedure:

- Plate and treat cells in a 96-well opaque plate as described in Protocol 2.
- After the treatment period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of medium in each well.[17]
- Place the plate on an orbital shaker for 5-10 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[17]
- Measure luminescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

## **Experimental Workflow**





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Caption: Overall experimental workflow for evaluating WIZ degrader 8.



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